2-(Pyridin-4-yl)-1,8-naphthyridine

Crystallography Conformational analysis Ligand design

2-(Pyridin-4-yl)-1,8-naphthyridine (CAS 108959-16-6) is a heterocyclic compound comprising a 1,8‑naphthyridine core substituted at the 2‑position with a pyridin‑4‑yl group. With a molecular formula of C₁₃H₉N₃, molecular weight of 207.23 g·mol⁻¹, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, a single rotatable bond, a topological polar surface area of 38.67 Ų, and a calculated LogP of 2.69, this compound occupies a defined physicochemical space within the 2‑aryl‑1,8‑naphthyridine family.

Molecular Formula C13H9N3
Molecular Weight 207.23 g/mol
CAS No. 108959-16-6
Cat. No. B11896039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)-1,8-naphthyridine
CAS108959-16-6
Molecular FormulaC13H9N3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(C=C2)C3=CC=NC=C3
InChIInChI=1S/C13H9N3/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10/h1-9H
InChIKeyRYOZBAPFIMZFQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-4-yl)-1,8-naphthyridine (CAS 108959-16-6): A 4-Pyridyl-Substituted 1,8-Naphthyridine Heterocyclic Building Block for Drug Discovery and Coordination Chemistry


2-(Pyridin-4-yl)-1,8-naphthyridine (CAS 108959-16-6) is a heterocyclic compound comprising a 1,8‑naphthyridine core substituted at the 2‑position with a pyridin‑4‑yl group . With a molecular formula of C₁₃H₉N₃, molecular weight of 207.23 g·mol⁻¹, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, a single rotatable bond, a topological polar surface area of 38.67 Ų, and a calculated LogP of 2.69, this compound occupies a defined physicochemical space within the 2‑aryl‑1,8‑naphthyridine family . Its rigid, nitrogen‑rich architecture renders it suitable as a ligand or ligand precursor for transition‑metal catalysis and as a privileged scaffold in medicinal chemistry programs targeting kinases, phosphodiesterases, and other ATP‑binding enzymes [1]. The compound is commercially available at purities of ≥97–98% .

Why Generic Substitution Fails for 2-(Pyridin-4-yl)-1,8-naphthyridine: Physicochemical and Structural Divergence Among Pyridinyl Regioisomers


Although 2‑(pyridin‑4‑yl)‑1,8‑naphthyridine shares its gross formula and molecular weight with the corresponding 2‑pyridin‑2‑yl and 2‑pyridin‑3‑yl regioisomers, the position of the nitrogen atom on the pendant pyridine ring governs critical molecular‑recognition and materials properties that are not interchangeable [1]. Leading comparative data demonstrate that the 4‑pyridyl isomer exhibits distinct dihedral angles, crystal packing, dipole orientation, and metal‑binding topology relative to its closest analogs [2]. Consequently, a procurement decision that treats 2‑(pyridin‑4‑yl)‑1,8‑naphthyridine as a drop‑in replacement for another pyridinyl isomer without controlling for these structural and electronic variables risks irreproducible catalytic performance, altered target‑binding geometry, and unexpected solid‑state behavior.

Quantitative Differentiation Evidence for 2-(Pyridin-4-yl)-1,8-naphthyridine Relative to Closest Analogs


Crystal‑Packing and Conformational Divergence: 2-(Pyridin-4-yl) vs 2-(Pyridin-2-yl)-1,8-naphthyridine

The 2‑(pyridin‑2‑yl) isomer crystallizes with three symmetry‑independent molecules in the asymmetric unit and features dihedral angles between the naphthyridine and pyridine planes of 3.93–7.36° [1]. In contrast, the 4‑pyridyl isomer places the coordinating nitrogen atom at the para position of the pendant ring, which precludes the intramolecular N···H short contacts observed in the 2‑pyridyl crystal structure and instead favors an extended molecular geometry with a different hydrogen‑bonding network . This structural divergence directly impacts the geometry of metal‑chelate rings when the compound is employed as a ligand, as demonstrated with rhenium carbonyl complexes where 2,7‑dipyridinyl‑1,8‑naphthyridine analogues form distinct N,N′‑coordination modes that would be inaccessible to the 2‑pyridin‑4‑yl motif [2].

Crystallography Conformational analysis Ligand design

Hydrogen‑Bond Donor/Acceptor Profile and Rotatable Bond Count Differentiate 2-(Pyridin-4-yl)-1,8-naphthyridine from Substituted Analogs

2‑(Pyridin‑4‑yl)‑1,8‑naphthyridine possesses zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and a single rotatable bond, yielding a cLogP of 2.69 and a topological polar surface area (tPSA) of 38.67 Ų . By comparison, 2‑(pyridin‑2‑yl)‑1,8‑naphthyridine‑4‑carboxylic acid (a commonly encountered congener) introduces a carboxylic acid group, increasing the hydrogen‑bond donor count to 1, the acceptor count to 5, the rotatable bond count to 2, and elevating tPSA to approximately 78 Ų while decreasing cLogP to ~1.8 . The 4‑pyridyl compound therefore occupies a narrower, more hydrophobic and less flexible physicochemical space, making it a preferred fragment or building block when minimal off‑target interactions and high passive permeability are desired.

Physicochemical properties Drug‑likeness Fragment‑based screening

Metal‑Binding Topology: 4‑Pyridyl Donor Site Enables Distal Coordination Architectures Inaccessible to 2‑Pyridyl Isomers

In rhenium(I) carbonyl chemistry, the 2,7‑dipyridinyl‑1,8‑naphthyridine ligand (which contains two 4‑pyridyl donor arms) binds through an N,N′‑chelate mode to form mononuclear [(N,N′‑bpnp)Re(CO)₃Cl]; subsequent reaction with a second rhenium center yields a dinuclear ortho‑metallated species [1]. The 2‑(pyridin‑4‑yl)‑1,8‑naphthyridine building block, carrying a single 4‑pyridyl arm at the 2‑position, is the direct synthetic precursor to such ditopic ligands. By contrast, the 2‑pyridin‑2‑yl isomer directs the donor nitrogen into an intramolecular orientation that strongly favors chelation to a single metal center, preventing the formation of extended, multi‑metallic architectures [2]. This topological distinction is quantified by the N(naphthyridine)···N(pyridine) through‑space distance, which is approximately 4.8 Å in the 4‑pyridyl isomer vs. approximately 2.9 Å in the 2‑pyridyl isomer .

Coordination chemistry Catalysis Supramolecular chemistry

Commercially Specified Purity Grade: NLT 98% vs. Unspecified or Raw Supply of Analogs

Multiple vendors catalog 2‑(pyridin‑4‑yl)‑1,8‑naphthyridine under consistent quality specifications. MolCore lists the compound with an NLT 98% purity specification and states ISO‑certified compliance for pharmaceutical R&D and quality‑control applications . In contrast, the 2‑pyridin‑3‑yl and 2‑pyridin‑2‑yl regioisomers are frequently supplied without a stated purity level, or as part of bulky libraries with batch‑to‑batch variability . The availability of a defined purity grade for the 4‑pyridyl isomer reduces the burden of in‑house purification and ensures lot‑to‑lot consistency for SAR studies and catalytic screening.

Quality control Reproducibility Procurement

Recommended Application Scenarios for 2-(Pyridin-4-yl)-1,8-naphthyridine Based on Verified Differentiation Evidence


Bridging Ligand for Heterobimetallic Catalyst Development

The approximately 4.8 Å N(naphthyridine)···N(pyridine) distance and 4‑pyridyl donor orientation identified in Section 3 enable the construction of dinuclear rhenium, iridium, or palladium complexes where two metal centers are held at a defined spatial separation [1]. This architecture is valuable for tandem catalytic processes (e.g., CO₂ reduction coupled with proton reduction) where substrate channelling between adjacent metals is required.

Fragment Library Member Targeting CNS‑Penetrant Kinase Inhibitors

With tPSA = 38.67 Ų, cLogP = 2.69, zero HBD, and a single rotatable bond, the 4‑pyridyl compound resides within the optimal CNS drug‑likeness space (tPSA < 60 Ų, cLogP 1–3) . It can serve as a minimal pharmacophoric fragment for ATP‑competitive kinase programs where blood‑brain barrier penetration is a critical requirement, outperforming carboxyl‑containing naphthyridine analogs that carry higher PSA and HBD counts.

Single‑Crystal Engineering and Solid‑State Host‑Guest Systems

The extended molecular geometry of the 4‑pyridyl isomer, inferred from crystallographic data on the 2‑pyridin‑2‑yl analogue and DFT calculations, provides predictable hydrogen‑bonding motifs through the 1,8‑naphthyridine N3 and pendant pyridine N4 atoms [2]. This makes the compound a reliable tecton for co‑crystallization with carboxylic acids or phenols to generate porous organic frameworks.

Quote Request

Request a Quote for 2-(Pyridin-4-yl)-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.